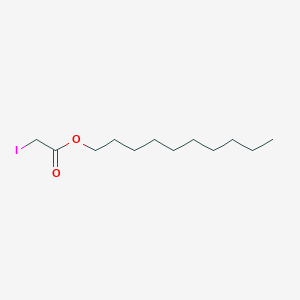
2-Propanone, methyl-2-propenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a hydrazone functional group, which is derived from the reaction of hydrazine with a carbonyl compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanone, methyl-2-propenylhydrazone can be synthesized through the reaction of acetone with methylallylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction scheme is as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 \rightarrow \text{CH}_3\text{C(NNHCH}_2\text{CH=CH}_2\text{)CH}_3 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted hydrazones depending on the reagents used.
Scientific Research Applications
2-Propanone, methyl-2-propenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-propanone, methyl-2-propenylhydrazone involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, participate in nucleophilic addition reactions, and undergo various transformations that affect its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Propanone, 2-propenylhydrazone: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Propanone, methylhydrazone: Lacks the propenyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Propanone, methyl-2-propenylhydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
62237-76-7 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-methyl-N-(propan-2-ylideneamino)prop-2-en-1-amine |
InChI |
InChI=1S/C7H14N2/c1-5-6-9(4)8-7(2)3/h5H,1,6H2,2-4H3 |
InChI Key |
NLCRTRDPCWXYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



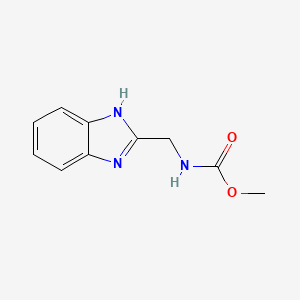
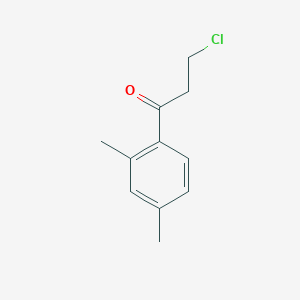
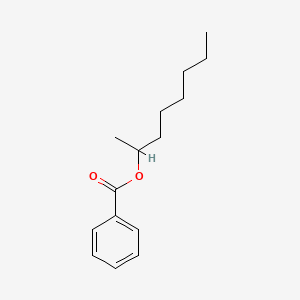
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

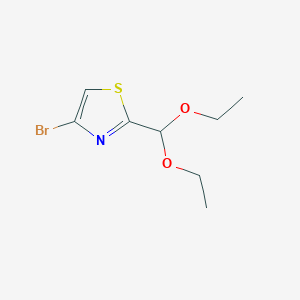
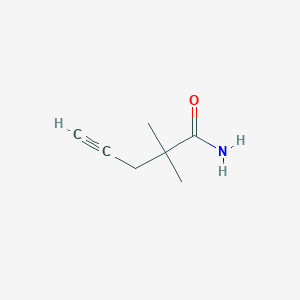
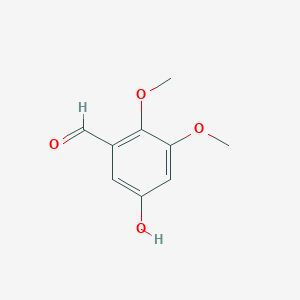
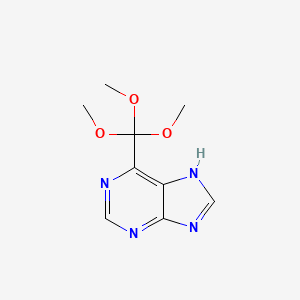
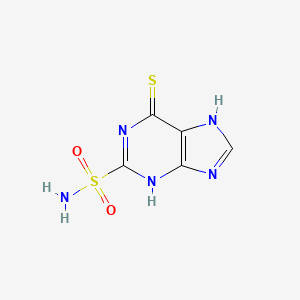
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
